(2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide
Description
(2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide is a structurally complex enamine derivative featuring dual pyrimidin-2-yl substituents. Its core structure comprises a butanamide backbone with a conjugated enamine system, which facilitates π-electron delocalization and may enhance biological activity through improved target binding . This compound is synthesized via condensation reactions involving 3-oxo-N-(pyrimidin-2-yl)butanamide (compound 1), a precursor formed by reacting 2-aminopyrimidine with ethyl acetoacetate under solvent-free conditions . The (2E)-configuration is critical for maintaining planar geometry, optimizing intermolecular interactions in biological systems.
Properties
IUPAC Name |
(E)-3-hydroxy-N-pyrimidin-2-yl-2-[(E)-pyrimidin-2-yliminomethyl]but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-9(20)10(8-18-12-14-4-2-5-15-12)11(21)19-13-16-6-3-7-17-13/h2-8,20H,1H3,(H,16,17,19,21)/b10-9+,18-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUOPOLLEPRTSB-SFSBXCQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NC1=NC=CC=N1)C(=O)NC2=NC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C=N/C1=NC=CC=N1)\C(=O)NC2=NC=CC=N2)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide, with the CAS number 338406-52-3, is a pyrimidine-containing compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial and antitumor properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C13H12N6O2, with a molecular weight of 284.27 g/mol. It is characterized by a complex structure that includes two pyrimidine rings, which are known for their diverse biological activities, particularly in drug discovery.
Antibacterial Activity
Pyrimidine derivatives, including this compound, have been identified as significant candidates in antibacterial drug discovery. The mechanism of action often involves interference with bacterial DNA synthesis or inhibition of key enzymes involved in bacterial metabolism. Recent studies indicate that compounds with similar structures exhibit potent antibacterial effects against various strains of bacteria, suggesting that this compound may share these properties.
Antitumor Activity
The antitumor potential of this compound has been evaluated through various in vitro assays. For instance, studies have shown that related pyrimidine derivatives can inhibit the growth of cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The IC50 values for these compounds often reflect their potency as inhibitors of specific kinases involved in tumor progression .
A comparative analysis of the biological activity of this compound against established drugs has revealed promising results. For example, compounds derived from similar structural frameworks demonstrated significant inhibitory activity against EGFR mutations, which are common in various cancers .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The introduction of specific substituents at various positions on the pyrimidine rings can enhance or diminish biological efficacy. For example, modifications that increase lipophilicity or alter hydrogen bonding capabilities have been shown to improve binding affinity to target proteins, thereby enhancing antitumor activity .
Case Studies
Several studies have focused on the synthesis and evaluation of pyrimidine derivatives similar to this compound. One notable study synthesized a series of compounds and assessed their efficacy against various cancer cell lines using MTT assays. The results indicated that certain modifications led to significantly improved cytotoxicity compared to standard treatments .
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 0.440 ± 0.039 | EGFR Inhibition |
| Compound B | NCI-H1975 | 0.297 ± 0.024 | EGFR Inhibition |
| Compound C | NCI-H460 | >50 | Non-selective |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Weight and Physicochemical Properties
- The target compound’s estimated molecular weight (~293.3 g/mol) is intermediate between simpler analogs (e.g., compound 1 at 207.21 g/mol) and bulkier derivatives like those in (544.56–568.42 g/mol). Higher molecular weights in correlate with increased phenyl/pyrimidine substituents, which may reduce solubility but enhance lipophilicity for membrane penetration .
Stereochemical and Electronic Considerations
- The (2E)-configuration stabilizes the enamine system via conjugation, a feature absent in non-conjugated analogs. This planar structure may facilitate interactions with biological targets, such as enzyme active sites or DNA grooves .
- Thiazole-containing derivatives (e.g., compound 19 ) introduce sulfur heteroatoms, altering electronic properties and enabling disulfide bond formation in redox-mediated mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
